2-Cyano-N'-(2-cyanoacetyl)acetohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

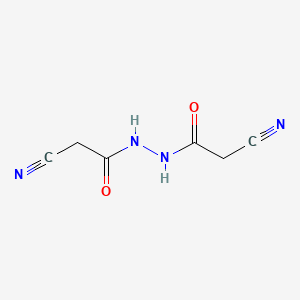

2-cyano-N’-(2-cyanoacetyl)acetohydrazide is an organic compound with the molecular formula C6H6N4O2. It is known for its versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of cyano and acetohydrazide functional groups, which contribute to its reactivity and utility in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

2-cyano-N’-(2-cyanoacetyl)acetohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a key precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is used in the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound is utilized in the production of various fine chemicals and intermediates for industrial processes

Wirkmechanismus

Target of Action

It’s known that this compound is used as a key precursor in the synthesis of various heterocyclic derivatives .

Mode of Action

2-cyano-N’-(2-cyanoacetyl)acetohydrazide interacts with its targets through a series of chemical reactions. It’s used as a precursor in the synthesis of heterocyclic compounds such as pyrazole, pyrane, pyridine, and pyrole . The compound’s active methylene moiety and the β-functional nitrile moiety make it a favorable unit for addition reactions followed by cyclization or via cycloaddition with some electrophilic and nucleophilic reagents .

Biochemical Pathways

The compound is involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Result of Action

The compound is known to be involved in the synthesis of various heterocyclic compounds, which have been found to possess diverse pharmacological activities .

Biochemische Analyse

Biochemical Properties

It is known that the molecules of this compound display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .

Molecular Mechanism

It is known that the compound has the ability to form hydrogen bonds, which could potentially influence its interactions with other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be synthesized through the reaction of cyanoacetic acid hydrazide with cyanoacetic acid in the presence of a suitable catalyst. One common method involves the use of glacial acetic acid as a solvent and refluxing the reaction mixture at room temperature. The reaction proceeds through the condensation of cyanoacetic acid hydrazide with the carbonyl group of cyanoacetic acid, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be optimized by using solvent-free mechanical grinding techniques. This method involves the use of L-proline as an organocatalyst, which facilitates the reaction under mild conditions, resulting in high yields and short reaction times. The use of L-proline also allows for the reusability of the catalyst, making the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N’-(2-cyanoacetyl)acetohydrazide undergoes various types of chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones and hydrazides.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles, pyranes, pyridines, and pyroles.

Addition Reactions: The active methylene group and the β-functional nitrile moiety make it a favorable unit for addition reactions followed by cyclization.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with 2-cyano-N’-(2-cyanoacetyl)acetohydrazide include aldehydes, ketones, and various nucleophilic and electrophilic reagents.

Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol or glacial acetic acid.

Major Products

The major products formed from reactions involving 2-cyano-N’-(2-cyanoacetyl)acetohydrazide include a variety of heterocyclic compounds, such as pyrazoles, pyranes, pyridines, and pyroles. These compounds are of significant interest due to their diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be compared with other similar compounds, such as:

Cyanoacetic hydrazide: Similar in structure but lacks the additional cyano group, making it less reactive in certain reactions.

Cyanoacetohydrazide: Another related compound with similar reactivity but different substitution patterns.

Hydrazide-hydrazone derivatives: These compounds share similar functional groups and reactivity but differ in their specific applications and biological activities

The uniqueness of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide lies in its dual cyano and acetohydrazide functional groups, which enhance its reactivity and versatility in organic synthesis.

Biologische Aktivität

2-Cyano-N'-(2-cyanoacetyl)acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been investigated for various biological effects, including antimicrobial, anticancer, and antioxidant properties.

Synthesis and Structural Characterization

The synthesis of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide involves the reaction of cyanoacetic acid hydrazide with ethyl cyanoacetate under solvent-free conditions. The structure is confirmed through various spectroscopic methods such as IR, NMR, and mass spectrometry. Notably, the IR spectrum displays characteristic absorption bands corresponding to NH, CN, and carbonyl groups, which are essential for its biological activity .

Biological Activity Overview

The biological activity of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide has been explored through several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent evaluations indicated that 2-cyano-N'-(2-cyanoacetyl)acetohydrazide exhibits moderate to potent antimicrobial activity against various pathogens. A study reported the inhibition zones against different bacterial strains:

| Compound | Gram-negative (E. coli) | Gram-positive (B. subtilis) | Fungi (C. albicans) |

|---|---|---|---|

| 1 | 12 mm | 15 mm | 10 mm |

| 2 | 14 mm | 18 mm | 12 mm |

This data suggests that the compound can effectively inhibit microbial growth, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Activity

In vitro studies have demonstrated that 2-cyano-N'-(2-cyanoacetyl)acetohydrazide possesses significant cytotoxic effects against various human cancer cell lines. The compound was tested against hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7). The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HePG-2 | 25 |

| HCT-116 | 30 |

| PC3 | 28 |

| MCF-7 | 32 |

These findings indicate that the compound exhibits promising anticancer properties, particularly against liver and colon cancer cells .

The mechanism by which 2-cyano-N'-(2-cyanoacetyl)acetohydrazide exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors affecting signal transduction pathways.

- Gene Expression Modulation : The compound could influence gene expression related to apoptosis and cell cycle regulation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : A study involving the treatment of MCF-7 cells with varying concentrations of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains and demonstrated significant antibacterial activity comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

2-cyano-N'-(2-cyanoacetyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBHBYYQAYSQQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.